molecular formula C21H27NO6S B6581453 2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 1203236-73-0

2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Cat. No.: B6581453
CAS No.: 1203236-73-0
M. Wt: 421.5 g/mol
InChI Key: FHJCPEOQXFFHPW-UHFFFAOYSA-N
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Description

2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a synthetic organic compound that features a sulfonyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the sulfonyl group: The starting material, 4-bromophenyl propane-2-sulfonate, undergoes a sulfonation reaction to introduce the sulfonyl group.

    Coupling with trimethoxyphenyl group: The intermediate product is then coupled with 3,4,5-trimethoxybenzylamine under specific conditions, such as the presence of a base like sodium hydride in a suitable solvent like dimethylformamide.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the trimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methylsulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
  • 2-[4-(ethylsulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Uniqueness

2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to the presence of the propane-2-sulfonyl group, which can impart distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S/c1-14(2)29(24,25)17-8-6-15(7-9-17)12-20(23)22-13-16-10-18(26-3)21(28-5)19(11-16)27-4/h6-11,14H,12-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJCPEOQXFFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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